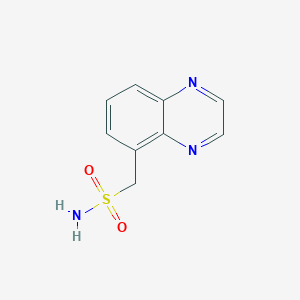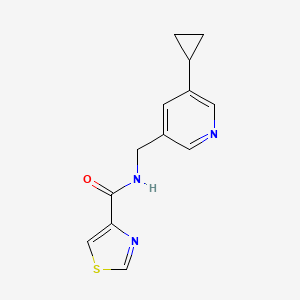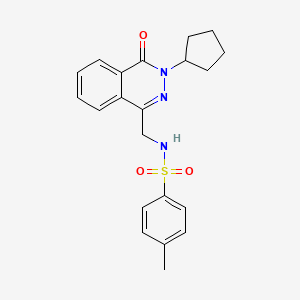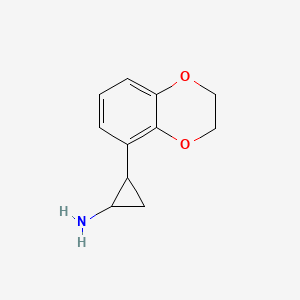
(Quinoxalin-5-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Quinoxalin-5-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1567085-78-2 . It has a molecular weight of 223.26 . The IUPAC name for this compound is quinoxalin-5-ylmethanesulfonamide .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . A method was investigated for the synthesis of different quinoxalines by the reaction of o-phenylene diamine and 2-bromoacetophenones . This procedure was carried out in ethanol under catalyst-free conditions .Molecular Structure Analysis
The molecular formula of “this compound” is C9H9N3O2S . The InChI key for this compound is UZMPGJOANOPNPX-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoxaline derivatives have been utilized for the design and development of numerous bioactive molecules . They have been synthesized via many different methods of synthetic strategies .Physical And Chemical Properties Analysis
“this compound” is a chemical compound with a molecular weight of 223.26 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Metal Mediated Inhibition of Methionine Aminopeptidase
Quinolinyl sulfonamides, including compounds related to (Quinoxalin-5-yl)methanesulfonamide, have been identified as potent methionine aminopeptidase (MetAP) inhibitors. They demonstrate varied inhibitory potencies dependent on metal concentration in the enzyme's active site, highlighting their potential in understanding enzyme inhibition mechanisms and designing enzyme inhibitors (Huang et al., 2006).
Corrosion Inhibition in Mild Steel
Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides have been investigated for their adsorption characteristics and inhibition of mild steel corrosion in acidic media. Their effectiveness as mixed-type inhibitors and their ability to form protective films on steel surfaces underscore their importance in materials science and industrial applications (Olasunkanmi et al., 2016).
Interaction Studies in Aqueous Solutions
Research has focused on the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, exploring the effects of temperature and concentration on volumetric and acoustic properties. These studies provide insights into solute-solute, solute-solvent, and solvent-solvent interactions, contributing to our understanding of solution chemistry and molecular interactions (Raphael et al., 2015).
Antibacterial Activities
Quinoxaline sulfonamides have been synthesized and evaluated for their antibacterial activities against various bacterial strains, demonstrating the potential of quinoxaline derivatives in the development of new antibacterial agents (Alavi et al., 2017).
Synthesis and Antitumor Activity
Studies on the synthesis of novel amsacrine analogs, including N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides, have highlighted the critical role of the acridine moiety in determining biological activity, particularly in anticancer research (Chilin et al., 2009).
Electrophilic Aromatic Substitution
Research into the copper(II)-catalyzed remote sulfonylation of aminoquinolines has expanded the toolkit for functionalizing heterocyclic compounds, offering new strategies for synthesizing sulfonamide derivatives, which are crucial in medicinal chemistry (Xia et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This suggests that there is potential for future development in this area .
Eigenschaften
IUPAC Name |
quinoxalin-5-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-15(13,14)6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMPGJOANOPNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2644532.png)





![3-((Benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2644541.png)
![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2644542.png)

![(1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2644545.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2644546.png)
![3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B2644549.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2644554.png)
